molecular formula C6H6N2O2 B13106175 4H-[1,3]dioxino[4,5-d]pyrimidine CAS No. 543673-02-5

4H-[1,3]dioxino[4,5-d]pyrimidine

Cat. No.: B13106175
CAS No.: 543673-02-5
M. Wt: 138.12 g/mol
InChI Key: JEXFNOPDQQERAA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 4H-dioxino[4,5-d]pyrimidine follows IUPAC fusion nomenclature rules for bicyclic systems. The parent component is the pyrimidine ring (a six-membered heterocycle with nitrogen atoms at positions 1 and 3), while the fused 1,3-dioxine (a six-membered ring containing two oxygen atoms at positions 1 and 3) is designated as the affixed component. The fusion notation [4,5-d] specifies that the dioxine ring shares bonds between pyrimidine positions 4 and 5, with the suffix -d indicating the ortho-fusion pattern.

The numbering scheme prioritizes the pyrimidine ring, with positions 1–6 assigned clockwise. The dioxine ring adopts positions 4a, 5a, 6a, and 7a relative to the pyrimidine (Figure 1). This nomenclature aligns with related systems such as pyrimido[4,5-d]pyrimidine and dioxino[2,3-d]pyrimidine, where fusion positions dictate substituent orientation.

Molecular Geometry and Conformational Analysis

The molecular formula C₆H₆N₂O₂ derives from the fusion of pyrimidine (C₄H₄N₂) and 1,3-dioxine (C₂H₂O₂). Density functional theory (DFT) calculations predict a nearly planar structure due to π-conjugation across the fused rings, with bond lengths of 1.36–1.41 Å for C–N and 1.41–1.45 Å for C–O. The dioxine ring adopts a boat conformation to minimize steric strain between oxygen lone pairs and adjacent substituents, as observed in crystallographic studies of analogous compounds.

Conformational flexibility is constrained by the fused system. Torsional angles between the pyrimidine and dioxine rings range from 5° to 12°, favoring coplanarity for optimal resonance stabilization. Substituents at position 7 (e.g., thioxo or oxo groups) induce slight puckering, as evidenced by NMR coupling constants (J = 8–10 Hz for vicinal protons).

Crystallographic Studies and X-ray Diffraction Data

While direct X-ray data for 4H-dioxino[4,5-d]pyrimidine remains unreported, studies on derivatives provide insights. For example, 7-thioxo-4H-dioxino[4,5-d]pyrimidine derivatives crystallize in the monoclinic space group P2₁/c , with unit cell parameters a = 8.21 Å, b = 10.45 Å, c = 14.32 Å, and β = 98.7°. The fused ring system exhibits planarity (mean deviation ≤ 0.02 Å), while thioxo groups adopt an axial orientation to avoid steric clashes (Figure 2).

Key bond distances include:

  • Pyrimidine C–N: 1.34–1.38 Å
  • Dioxine C–O: 1.43–1.45 Å
  • Inter-ring C–C: 1.47–1.49 Å

Hydrogen bonding networks between N–H and carbonyl oxygen stabilize the crystal lattice, with O···N distances of 2.85–2.92 Å.

Comparative Analysis with Related Heterocyclic Systems

Pyrimido[4,5-d]pyrimidine : Replacing the dioxine ring with a second pyrimidine increases π-conjugation, shortening C–N bonds (1.32 Å vs. 1.36 Å in dioxino derivatives) and raising melting points by ~50°C.

Dioxino[2,3-d]pyrimidine : Fusion at positions 2 and 3 instead of 4 and 5 distorts the planar structure, increasing torsional angles to 15–18° and reducing resonance stabilization. This positional isomerism critically impacts biological activity; dioxino[2,3-d]pyrimidines exhibit higher DGAT-1 inhibition (IC₅₀ = 10 nM) compared to [4,5-d]-fused analogs.

Pyrimido[5,4-e]triazolo[1,5-a]pyrimidine : Introducing a triazole ring enhances hydrogen bonding capacity, as seen in antimycobacterial derivatives with MIC values ≤ 1.6 µg/mL. The dioxino system’s oxygen atoms instead favor dipole interactions, influencing solubility and metabolic stability.

Table 1. Structural and Electronic Properties of Fused Pyrimidine Systems

Compound Fusion Positions Ring System Bond Length (C–N, Å) Melting Point (°C) Biological Activity (Example)
4H-dioxino[4,5-d]pyrimidine [4,5-d] Pyrimidine + 1,3-dioxine 1.36–1.38 210–213 Antimycobacterial (MIC 1.6 µg/mL)
Pyrimido[4,5-d]pyrimidine [4,5-d] Pyrimidine + pyrimidine 1.32–1.34 260–265 N/A
Dioxino[2,3-d]pyrimidine [2,3-d] Pyrimidine + 1,3-dioxine 1.37–1.40 185–190 DGAT-1 inhibition (IC₅₀ 10 nM)

Properties

CAS No.

543673-02-5

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

4H-[1,3]dioxino[4,5-d]pyrimidine

InChI

InChI=1S/C6H6N2O2/c1-5-2-9-4-10-6(5)8-3-7-1/h1,3H,2,4H2

InChI Key

JEXFNOPDQQERAA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=CN=C2OCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-[1,3]dioxino[4,5-d]pyrimidine typically involves the condensation of suitable precursors under specific conditions. One common method includes the reaction of Meldrum’s acid with aldehydes and amines in the presence of a catalyst such as ceric ammonium nitrate (CAN). This reaction proceeds via a one-pot Biginelli reaction, yielding substituted derivatives of 4H-[1,3]dioxino[4,5-d]pyrimidine .

Industrial Production Methods

the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

4H-[1,3]dioxino[4,5-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    Research has indicated that 4H-[1,3]dioxino[4,5-d]pyrimidine exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.
  • Anticancer Properties :
    The compound has been investigated for its anticancer activities. It has shown promise in inhibiting the growth of cancer cells, particularly those expressing mutant isocitrate dehydrogenase (IDH1), which is associated with several types of malignancies such as glioblastoma and acute myeloid leukemia .
  • Synthesis of Derivatives :
    Various synthetic routes have been developed to create derivatives of 4H-[1,3]dioxino[4,5-d]pyrimidine that enhance its biological activity. For instance, modifications to the nitrogen and oxygen substituents have led to compounds with improved pharmacological profiles .

Biological Research Applications

  • Enzyme Inhibition :
    The compound acts as an inhibitor for certain enzymes involved in metabolic pathways. Its ability to inhibit IDH enzymes suggests potential applications in metabolic disease treatments and cancer therapy .
  • Cellular Studies :
    Investigations into the cellular mechanisms of 4H-[1,3]dioxino[4,5-d]pyrimidine have provided insights into its interactions at the molecular level. These studies are crucial for understanding how the compound can be used therapeutically.

Material Science Applications

  • Polymer Chemistry :
    Due to its unique structure, 4H-[1,3]dioxino[4,5-d]pyrimidine serves as a building block in polymer synthesis. It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
  • Nanomaterials :
    The compound's properties have been explored in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs makes it a candidate for enhancing drug solubility and bioavailability .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains
Anticancer Properties Inhibited growth of IDH1 mutant cancer cells
Enzyme Inhibition Significant inhibition of IDH enzymes
Polymer ChemistryEnhanced mechanical properties in polymer composites
Nanomaterials Improved drug solubility and bioavailability in delivery systems

Mechanism of Action

The mechanism of action of 4H-[1,3]dioxino[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Core Structural Differences

  • 4H-[1,3]Dioxino[4,5-d]pyrimidine: Features a pyrimidine fused to a 1,3-dioxane ring (oxygen atoms at positions 1 and 3).
  • Pyrimido[4,5-d]pyrimidine : Contains a second pyrimidine ring fused to the parent pyrimidine, forming a bicyclic system with four nitrogen atoms .
  • Oxazolo/Thiazolo[4,5-d]pyrimidine : Incorporates an oxazole (oxygen and nitrogen) or thiazole (sulfur and nitrogen) ring fused to pyrimidine .
  • Selenazolo[4,5-d]pyrimidine : Substitutes sulfur in thiazolo derivatives with selenium, enhancing antimicrobial activity .

Anticancer Activity

Compound Class Target/Cell Line Key Findings Reference
Pyrimido[4,5-d]pyrimidine CDK2 inhibitors; NCI-60 tumor cell panel Trisubstituted derivatives showed IC₅₀ values <1 µM against breast cancer lines .
Oxazolo[4,5-d]pyrimidine Adenosine kinase (MB-231 breast cancer) Derivatives exhibited docking energies comparable to reference drugs; compound 5 showed high potency .
Thiazolo[4,5-d]pyrimidine 60 human tumor cell lines 7-Chloro and 4-fluorophenyl derivatives demonstrated submicromolar activity .

Antimicrobial Activity

Compound Class Microbial Targets Key Findings Reference
Pyrimido[4,5-d]pyrimidine Gram-positive bacteria, Candida albicans MIC range: 2–57 µg/mL; superior to fluconazole in antifungal activity .
Selenazolo[4,5-d]pyrimidine Gram-negative bacteria, pathogenic fungi Exhibited 90% inhibition at 10 µg/mL; outperformed terbinafine .
Thiazolo[5,4-d]pyrimidine HIV-1 reverse transcriptase (mutant strains) Bioisosteric substitution improved resistance profiles over furo derivatives .

Antiviral and Other Activities

  • Pyrimido[4,5-d]pyrimidine : Demonstrated nucleobase analog behavior, interfering with viral replication .
  • Triazolo[4,5-d]pyrimidine : Glycoside derivatives induced apoptosis in MCF-7 and HCT-116 cancer cells .

Substituent Effects and Pharmacophore Insights

  • Positional Isomerism : Thiazolo[4,5-d]pyrimidine derivatives showed higher selectivity for cancer cells than thiazolo[5,4-d] isomers, emphasizing the role of ring fusion orientation .
  • Electron-Withdrawing Groups : 5-Trifluoromethyl substitution on thiazolo[4,5-d]pyrimidine enhanced antiproliferative activity by 40% compared to unsubstituted analogs .
  • Oxygen vs. Sulfur: Oxazolo derivatives exhibited lower cytotoxicity to normal fibroblasts than thiazolo counterparts, likely due to reduced metabolic reactivity .

Biological Activity

4H-[1,3]dioxino[4,5-d]pyrimidine is a heterocyclic compound notable for its unique fused bicyclic structure comprising a dioxin moiety and a pyrimidine ring. This structural configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. The molecular formula of this compound is C₈H₇N₃O₂, and it has shown potential in various therapeutic applications.

The synthesis of 4H-[1,3]dioxino[4,5-d]pyrimidine can be achieved through several methods, including the Biginelli reaction and other organic synthesis techniques. The compound's ability to form derivatives enhances its potential for biological activity.

Property Description
Molecular FormulaC₈H₇N₃O₂
StructureFused bicyclic system with dioxin and pyrimidine
Synthetic MethodsBiginelli reaction, various organic synthesis routes

Antimicrobial Properties

Research indicates that 4H-[1,3]dioxino[4,5-d]pyrimidine exhibits significant antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action appears to involve interference with bacterial cell wall biosynthesis.

Antitubercular Activity

Recent studies have highlighted the compound's antitubercular properties. Molecular docking studies revealed that certain derivatives of 4H-[1,3]dioxino[4,5-d]pyrimidine bind effectively to enoyl-acyl carrier protein reductase (enoyl-ACP reductase), an enzyme crucial for Mycobacterium tuberculosis survival. For instance, compounds 4a and 4b showed binding energies of -9.4 kcal/mol and -9.3 kcal/mol, respectively, indicating strong interactions with the target enzyme .

Anti-inflammatory Effects

Some derivatives of 4H-[1,3]dioxino[4,5-d]pyrimidine have been evaluated for anti-inflammatory activity. These studies suggest that modifications to the core structure can enhance the compound's therapeutic profile against inflammatory conditions.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study explored various derivatives of 4H-[1,3]dioxino[4,5-d]pyrimidine against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.25 to 2.0 μg/mL, demonstrating promising antibacterial properties .
  • Molecular Docking Study : In a detailed molecular docking study focusing on antitubercular activity, researchers synthesized multiple derivatives and assessed their binding affinities to key enzymes in Mycobacterium tuberculosis. The findings indicated that certain derivatives could serve as lead compounds for further development .
  • Synthesis and Evaluation : A comprehensive evaluation of synthesized derivatives showed that structural modifications significantly impacted biological activity. For example, introducing different functional groups altered the pharmacokinetic properties and enhanced the therapeutic potential of these compounds .

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